FTI-2153

Description

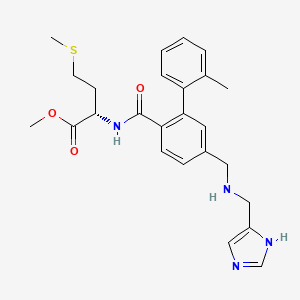

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMMZOLCBZLNG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344900-92-1 | |

| Record name | FTI-2153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344900921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FTI-2153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA7S7H5D4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FTI-2153: A Farnesyltransferase Inhibitor with Mitotic Catastrophe-Inducing Activity in Lung Cancer Cells

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

FTI-2153 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. In lung cancer cells, this compound elicits its anti-tumor effects primarily by disrupting the proper functioning of the mitotic machinery, leading to cell cycle arrest in prometaphase and subsequent mitotic catastrophe. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lung cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Farnesyltransferase and Disruption of Ras Signaling

The primary molecular target of this compound is farnesyltransferase (FTase).[1][2][3] FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This farnesylation is a critical step for the proper subcellular localization and function of these proteins, including the Ras family of oncoproteins (H-Ras, K-Ras, and N-Ras).

By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. Unfarnesylated Ras is unable to anchor to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are pivotal in promoting cell proliferation, survival, and differentiation.[4] The potent and selective nature of this compound is highlighted by its low nanomolar IC50 value for FTase and its high selectivity for inhibiting H-Ras processing over that of other prenylated proteins like Rap1A.[1][2][3]

Induction of Mitotic Arrest in Lung Cancer Cells

A striking and well-documented effect of this compound in human lung cancer cell lines, such as A-549 and Calu-1, is the induction of a profound cell cycle arrest at the M-phase, specifically in prometaphase.[5] This mitotic arrest is characterized by a distinctive cellular morphology, including the inability to form a bipolar spindle, resulting in the formation of monoasteral spindles.[5] Furthermore, this compound treatment leads to a unique ring-shaped chromosome arrangement and prevents the proper alignment of chromosomes at the metaphase plate.[5] Time-lapse videomicroscopy has confirmed that this compound-treated cells are unable to progress from prophase to metaphase.[5]

Interestingly, this mitotic arrest appears to be independent of the Ras and p53 mutation status of the cancer cells. The farnesylated centromeric proteins, CENP-E and CENP-F, which are involved in kinetochore function and mitotic checkpoint signaling, are not delocalized from the kinetochores by this compound treatment, suggesting that the observed mitotic defects are not a direct consequence of inhibiting the farnesylation of these specific proteins.[5]

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound.

| Parameter | Value | Reference |

| IC50 for Farnesyltransferase (FTase) | 1.4 nM | [1][2][3] |

| IC50 for H-Ras Processing | 10 nM | [1][2][3] |

Table 1: In Vitro Inhibitory Potency of this compound.

| Cell Line | Cancer Type | This compound Concentration (μM) | Growth Inhibition (%) | Reference |

| Calu-1 | Lung Cancer | 15 | 36 | [1] |

| A-549 | Lung Cancer | 15 | 25 | [1] |

| T-24 | Bladder Cancer | 15 | 38 | [1] |

| OVCAR3 | Ovarian Cancer | 15 | 22 | [1] |

| HT-1080 | Fibrosarcoma | 15 | 13 | [1] |

| NIH3T3 | Mouse Fibroblast | 15 | 8 | [1] |

| HFF | Human Foreskin Fibroblast | 15 | 8 | [1] |

Table 2: Growth Inhibition of Various Cell Lines by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Farnesyltransferase Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory activity of this compound against farnesyltransferase.

-

Reagents and Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and the dansylated peptide substrate in the wells of the microplate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The increase in fluorescence corresponds to the farnesylation of the dansylated peptide.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

Lung cancer cell lines (e.g., A-549, Calu-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed the lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include untreated control wells.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Reagents and Materials:

-

Lung cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Immunofluorescence for Microtubule and Chromosome Visualization

This technique is used to visualize the cellular components affected by this compound.

-

Reagents and Materials:

-

Lung cancer cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat the cells on coverslips with this compound.

-

Fix the cells with 4% PFA for 15 minutes or cold methanol for 10 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Time-Lapse Videomicroscopy

This method allows for the real-time observation of cellular events in response to this compound.

-

Equipment and Materials:

-

Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)

-

Lung cancer cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)

-

Glass-bottom imaging dishes

-

This compound

-

-

Procedure:

-

Seed the H2B-GFP expressing cells in a glass-bottom dish.

-

Place the dish in the environmental chamber of the microscope.

-

Add this compound to the medium.

-

Acquire images at multiple positions every 5-15 minutes for 24-48 hours.

-

Analyze the resulting time-lapse movies to observe the dynamics of mitosis, including chromosome condensation, alignment, and segregation.

-

Western Blot for CENP-E and CENP-F

This protocol is for assessing the protein levels of farnesylated centromeric proteins.

-

Reagents and Materials:

-

Lung cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against CENP-E, CENP-F, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat the cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound demonstrates a potent anti-proliferative effect on lung cancer cells through a dual mechanism. Primarily, it inhibits farnesyltransferase, thereby disrupting Ras signaling pathways essential for cell growth and survival. Concurrently, and perhaps more critically for its cytotoxic effect, this compound induces a robust mitotic arrest in prometaphase by preventing the formation of a functional bipolar spindle. This leads to a failure in chromosome segregation and ultimately, mitotic catastrophe. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical investigations of this compound as a potential therapeutic agent for lung cancer.

References

The Role of FTI-2153 in Inhibiting H-Ras Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of the H-Ras protein. By disrupting the farnesylation of H-Ras, this compound effectively abrogates its membrane localization, a prerequisite for its signaling functions. This guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in inhibiting H-Ras signaling, and detailed protocols for key experimental assays.

Introduction: The Ras Signaling Pathway and the Rationale for Farnesyltransferase Inhibition

The Ras family of small GTPases, including H-Ras, K-Ras, and N-Ras, are pivotal regulators of cellular growth, proliferation, and differentiation. Their activity is tightly controlled, cycling between an inactive GDP-bound state and an active GTP-bound state. Constitutive activation of Ras proteins, often due to mutations, is a hallmark of many human cancers, leading to uncontrolled cell growth.

For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the inner leaflet of the plasma membrane. The initial and most critical step in this process is the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX box of the Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).

Inhibition of FTase presents a logical therapeutic strategy to counteract the oncogenic effects of Ras. By preventing farnesylation, farnesyltransferase inhibitors (FTIs) aim to block the membrane association of Ras, thereby rendering it incapable of activating downstream effector pathways, such as the Raf-MEK-ERK cascade, which are crucial for cell proliferation and survival. While K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTIs, H-Ras is solely dependent on farnesylation for its membrane localization. This makes FTIs, such as this compound, particularly effective against H-Ras-driven cancers.

This compound: A Potent and Selective Farnesyltransferase Inhibitor

This compound is a non-thiol-containing peptidomimetic compound designed for high potency and selectivity against FTase. Its chemical structure allows it to effectively compete with the farnesyl pyrophosphate (FPP) substrate of the enzyme.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of FTase. By binding to the active site of the enzyme, this compound prevents the transfer of the farnesyl group to the cysteine residue of the H-Ras CAAX motif. This disruption of farnesylation has several key consequences for H-Ras signaling:

-

Inhibition of Post-Translational Modification: this compound directly blocks the initial and essential step of H-Ras processing.

-

Prevention of Membrane Localization: Unfarnesylated H-Ras is unable to anchor to the plasma membrane and remains in the cytosol.

-

Inactivation of Downstream Signaling: By preventing membrane association, this compound effectively blocks the ability of H-Ras to engage with and activate its downstream effectors, most notably the Raf-MEK-ERK (MAPK) pathway.

The inhibition of the Raf-MEK-ERK pathway leads to a reduction in the phosphorylation of ERK, a key kinase that translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays.

| Parameter | Value | Notes |

| FTase Inhibition (in vitro) | ||

| IC50 | 1.4 nM[1][2] | In vitro enzymatic assay. |

| H-Ras Processing Inhibition (cellular) | ||

| IC50 | 10 nM[1][2] | Inhibition of H-Ras farnesylation in whole cells. |

| Selectivity | ||

| vs. Rap1A processing | >3000-fold[1][2] | Demonstrates high selectivity for H-Ras over other farnesylated proteins. |

| vs. GGTase I | ~1214-fold (FTI-2148) | The active form, FTI-2148, shows high selectivity over the related enzyme GGTase I. |

| Cell Growth Inhibition | ||

| T-24 (bladder carcinoma) | 38% inhibition at 15 µM[1][2] | 48-hour treatment. |

| Calu-1 (lung carcinoma) | 36% inhibition at 15 µM[1][2] | 48-hour treatment. |

| A-549 (lung carcinoma) | 25% inhibition at 15 µM[1] | 48-hour treatment. |

| OVCAR3 (ovarian carcinoma) | 22% inhibition at 15 µM[1] | 48-hour treatment. |

| HT-1080 (fibrosarcoma) | 13% inhibition at 15 µM[1] | 48-hour treatment. |

| NIH3T3 (mouse embryonic fibroblast) | 8% inhibition at 15 µM[1] | 48-hour treatment. |

| HFF (human foreskin fibroblast) | 8% inhibition at 15 µM[1] | 48-hour treatment. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in inhibiting H-Ras signaling.

Farnesyltransferase Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of FTase in a cell-free system.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound (or its active form FTI-2148) at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant FTase, and the dansylated peptide substrate.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding FPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~520 nm). The farnesylation of the dansylated peptide leads to a change in its fluorescent properties.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of H-Ras Farnesylation

This method is used to visualize the inhibition of H-Ras processing in cells treated with this compound. Unfarnesylated H-Ras migrates slower on an SDS-PAGE gel than its farnesylated counterpart.

Materials:

-

Cell line of interest (e.g., H-Ras transformed NIH 3T3 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against H-Ras (pan-Ras or H-Ras specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of a slower-migrating band corresponding to unfarnesylated H-Ras indicates successful inhibition by this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for the desired time period (e.g., 48-72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and the ability of this compound to inhibit it.

Materials:

-

H-Ras transformed cells

-

This compound

-

6-well plates

-

Agar (e.g., Noble agar)

-

Cell culture medium

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the H-Ras transformed cells.

-

Resuspend the cells in a 0.3% agar solution in complete medium containing different concentrations of this compound or vehicle control.

-

Plate the cell-agar suspension on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with medium containing this compound every few days.

-

Stain the colonies with crystal violet and count them.

-

Determine the effect of this compound on the number and size of colonies formed.

Visualizing the Inhibition of H-Ras Signaling by this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: H-Ras signaling pathway and the inhibitory action of this compound.

Caption: Workflow for Western blot analysis of H-Ras farnesylation.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a powerful tool for the study of H-Ras signaling and holds potential as a therapeutic agent for H-Ras-dependent cancers. Its high potency and selectivity for farnesyltransferase lead to the effective inhibition of H-Ras processing, membrane localization, and downstream signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of Ras-targeted cancer therapy. Further investigation into the in vivo efficacy and potential combination therapies with this compound is warranted to fully elucidate its clinical utility.

References

FTI-2153: A Potent Inhibitor of Bipolar Spindle Formation During Mitosis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesyltransferase inhibitor (FTI) FTI-2153 has demonstrated significant anti-cancer properties, primarily through its ability to disrupt mitotic progression. This technical guide provides a comprehensive overview of the effects of this compound on bipolar spindle formation, a critical process for accurate chromosome segregation during cell division. Drawing upon key research findings, this document details the quantitative effects of this compound on mitotic spindle morphology, outlines the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are investigating farnesyltransferase inhibitors and their mechanisms of action.

Introduction

Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents initially developed to target the Ras family of oncoproteins, which require farnesylation for their proper membrane localization and function.[1] However, the anti-tumor activity of FTIs has been observed in cancers lacking Ras mutations, suggesting the involvement of other farnesylated protein targets.[1] Subsequent research has revealed that FTIs, including this compound, exert potent anti-proliferative effects by inducing cell cycle arrest, particularly during mitosis.[2][3]

A crucial event in mitosis is the formation of a bipolar spindle, a microtubule-based structure responsible for the equal segregation of chromosomes into two daughter cells.[4] Defects in bipolar spindle formation can lead to aneuploidy and cell death, making this process an attractive target for anti-cancer therapies. This guide focuses on the specific effects of this compound on the formation and function of the mitotic spindle.

Data Presentation: Quantitative Effects of this compound on Mitotic Spindle Formation

This compound treatment leads to a significant disruption of normal bipolar spindle formation, resulting in a prometaphase arrest. The primary phenotype observed is the formation of monoasteral spindles, where microtubules radiate from a single pole, and the chromosomes are arranged in a ring-like structure around this central aster.[2][3]

Table 1: Effect of this compound on Spindle Morphology in Human Cancer Cell Lines

| Cell Line | Treatment | Bipolar Spindles (%) | Monoasteral/Abnormal Spindles (%) | Reference |

| A-549 (Lung Carcinoma) | Control (DMSO) | 67-92% | 8-33% | [4] |

| This compound (15 µM, 48h) | 2-28% | 72-98% | [4] | |

| Calu-1 (Lung Carcinoma) | Control (DMSO) | 67-92% | 8-33% | [4] |

| This compound (15 µM, 48h) | 2-28% | 72-98% | [4] | |

| OVCAR3 (Ovarian Carcinoma) | Control (DMSO) | 67-92% | 8-33% | [4] |

| This compound | 2-28% | 72-98% | [4] | |

| HT1080 (Fibrosarcoma) | Control (DMSO) | 67-92% | 8-33% | [4] |

| This compound | 2-28% | 72-98% | [4] |

Table 2: Effect of this compound on Mitotic Phase Distribution in A-549 Cells

| Mitotic Phase | Control (DMSO) (%) | This compound (15 µM, 48h) (%) |

| Prophase/Prometaphase | Low | High |

| Metaphase | High | Low |

| Anaphase | Normal | Low |

| Telophase/Cytokinesis | Normal | Low |

Note: Specific percentages for mitotic phase distribution in A-549 cells were not detailed in the provided search results, but the qualitative changes are consistently reported.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on bipolar spindle formation.

Cell Culture and Synchronization

-

Cell Lines:

-

A-549 (human lung carcinoma)

-

Calu-1 (human lung carcinoma)

-

-

Culture Conditions:

-

Cells are maintained in an appropriate growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Synchronization:

-

To enrich for cells in mitosis, a double thymidine block is commonly employed.

-

Protocol:

-

Treat cells with 2 mM thymidine for 18-24 hours.

-

Wash cells with phosphate-buffered saline (PBS) and release them into fresh medium for 9-10 hours.

-

Add 2 mM thymidine again and incubate for another 16-18 hours to arrest cells at the G1/S boundary.

-

Release cells into fresh medium. Cells will proceed synchronously through the cell cycle, with a significant population entering mitosis approximately 8-12 hours post-release.

-

-

This compound Treatment

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Treatment:

-

Synchronized or asynchronously growing cells are treated with a final concentration of 15 µM this compound or an equivalent volume of DMSO (vehicle control).

-

The duration of treatment is typically 48 hours to observe significant effects on spindle formation.

-

Immunofluorescence Staining for Microtubules and DNA

-

Fixation:

-

Grow cells on glass coverslips.

-

Wash cells with PBS.

-

Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Wash fixed cells with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash cells with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

DNA Staining and Mounting:

-

Wash cells three times with PBS.

-

Counterstain DNA with 4',6-diamidino-2-phenylindole (DAPI).

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize and capture images using a fluorescence microscope equipped with appropriate filters.

-

Time-Lapse Videomicroscopy

-

Cell Preparation:

-

Plate cells in a glass-bottom dish suitable for live-cell imaging.

-

Allow cells to adhere and enter the desired phase of the cell cycle.

-

-

Imaging Setup:

-

Use an inverted microscope equipped with a heated stage, a CO2-controlled environmental chamber, and a high-sensitivity camera.

-

Maintain cells at 37°C and 5% CO2 throughout the experiment.

-

-

Image Acquisition:

-

Acquire images at multiple positions every 5-15 minutes for a total duration of 24-48 hours.

-

Use differential interference contrast (DIC) or phase-contrast microscopy to visualize overall cell morphology and mitotic progression.

-

-

Analysis:

-

Analyze the resulting image sequences to determine the duration of mitosis, chromosome alignment at the metaphase plate, and the fate of the cells (e.g., successful division, mitotic arrest, or cell death).

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits farnesyltransferase, preventing the farnesylation of key target proteins required for normal mitotic progression and leading to the formation of monoasteral spindles and prometaphase arrest.

Experimental Workflow

Caption: Experimental workflow for investigating the effect of this compound on mitotic spindle formation.

Logical Relationship

Caption: Logical flow from this compound administration to its ultimate anticancer effect via mitotic disruption.

Mechanism of Action and Discussion

The data strongly indicate that this compound's anti-mitotic activity stems from its ability to prevent the formation of a functional bipolar spindle.[2][3] This leads to an accumulation of cells in prometaphase, as the spindle assembly checkpoint is activated due to the inability of chromosomes to properly align at the metaphase plate.[2][3]

Interestingly, the localization of two known farnesylated centromere proteins, CENP-E and CENP-F, to the kinetochores is not affected by this compound treatment.[2][3] This suggests that the observed mitotic defects are not a result of the delocalization of these specific proteins and that other farnesylated proteins are the critical targets of this compound in this context. One potential candidate is Rheb, a Ras-like GTPase that is known to be farnesylated and plays a role in the mTOR signaling pathway, which has been implicated in cell cycle control. Further research is needed to definitively identify the precise farnesylated protein(s) whose inhibition by this compound leads to the observed disruption of bipolar spindle formation.

Conclusion

This compound is a potent inhibitor of bipolar spindle formation during mitosis in human cancer cells. Its mechanism of action involves the induction of a prometaphase arrest characterized by the formation of monoasteral spindles. This effect appears to be independent of the delocalization of CENP-E and CENP-F from the kinetochores, pointing to other critical farnesylated proteins involved in mitotic progression. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other farnesyltransferase inhibitors as anti-cancer agents that target the mitotic machinery.

References

- 1. youtube.com [youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Time-lapse microscopy approaches to track cell cycle and lineage progression at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The farnesyltransferase inhibitor, this compound, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-2153: A Technical Whitepaper on a Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in cancer, most notably the Ras family of small GTPases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound. While detailed in vivo pharmacokinetic, toxicology, and clinical trial data for this compound are not extensively available in the public domain, this document consolidates the existing knowledge to inform researchers and drug development professionals.

Introduction: The Rationale for Farnesyltransferase Inhibition

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl pyrophosphate isoprenoid lipid to a cysteine residue at the C-terminus of the Ras protein. This modification facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its signaling activity.

Inhibition of FTase emerged as a promising anti-cancer strategy to disrupt Ras-driven oncogenesis. Farnesyltransferase inhibitors (FTIs) are designed to block this initial step, thereby preventing Ras localization and subsequent downstream signaling. This compound was developed as a potent and selective inhibitor of FTase with the aim of achieving anti-tumor activity.

Discovery and In Vitro Activity of this compound

This compound is the methyl ester prodrug of FTI-2148, a non-thiol-containing farnesyltransferase inhibitor.[1] The prodrug design enhances cell permeability, allowing for effective intracellular concentrations of the active compound.

Potency and Selectivity

This compound has demonstrated high potency and selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I). This selectivity is crucial as some proteins, including K-Ras and N-Ras, can be alternatively prenylated by GGTase I, potentially circumventing the effects of FTase inhibition.

Table 1: In Vitro Inhibitory Activity of FTI-2148 and this compound [1]

| Compound | Target | IC50 (nM) |

| FTI-2148 | FTase | 1.4 |

| FTI-2148 | GGTase I | 1700 |

| This compound | H-Ras Processing (in whole cells) | 10 |

Cellular Effects

This compound has been shown to be a potent inhibitor of H-Ras processing in whole cells, with an IC50 of 10 nM.[1] It is reportedly 3000-fold more potent at inhibiting H-Ras processing than Rap1A processing.[1] Furthermore, this compound effectively suppresses the constitutive activation of the mitogen-activated protein kinase (MAPK) pathway driven by oncogenic H-Ras.[1]

Table 2: Cellular Growth Inhibition by this compound [1]

| Cell Line | Description | IC50 (µM) |

| H-Ras-transformed NIH 3T3 | Mouse fibroblast cell line | 0.3 |

| Parental NIH 3T3 | Mouse fibroblast cell line | 10 |

At a concentration of 30 µM, this compound induced 40% cell death in H-Ras-transformed NIH 3T3 cells, compared to only 7% in the parental cell line, highlighting its preferential activity against cells with an activated Ras pathway.[1]

Mechanism of Action: Mitotic Disruption

Beyond its effects on Ras processing, a significant aspect of this compound's mechanism of action is its ability to induce mitotic arrest.[2] Studies in human lung cancer cell lines (A-549 and Calu-1) have shown that this compound treatment leads to an accumulation of cells in the mitosis phase of the cell cycle.[2]

This mitotic arrest is characterized by the inability of the cells to progress from prophase to metaphase.[2] this compound was found to inhibit the formation of bipolar spindles, resulting in the formation of monoasteral spindles.[2] This disruption of the mitotic spindle leads to a failure of chromosome alignment at the metaphase plate and the induction of a distinct ring-shaped chromosome morphology.[2]

Interestingly, this compound's effect on spindle formation was observed in various cancer cell lines, including those with wild-type and mutant Ras and p53, as well as in normal primary human foreskin fibroblasts (HFF).[1] This suggests that the mitotic effects of this compound may be independent of the Ras and p53 status of the cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits FTase, preventing Ras farnesylation and membrane localization, and disrupts bipolar mitotic spindle formation, leading to mitotic arrest.

Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, this section provides generalized methodologies for the key assays based on the published research.

Farnesyltransferase Activity Assay (Generalized)

This assay is designed to measure the in vitro inhibitory activity of a compound against the FTase enzyme.

-

Principle: A fluorescently labeled peptide substrate and farnesyl pyrophosphate are incubated with recombinant FTase. In the presence of an inhibitor, the enzymatic transfer of the farnesyl group to the peptide is reduced, leading to a decrease in the fluorescent signal.

-

Materials:

-

Recombinant human FTase

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

-

This compound (or FTI-2148) at various concentrations

-

96- or 384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the FTase enzyme, FPP, and the test compound dilutions.

-

Initiate the reaction by adding the fluorescent peptide substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

H-Ras Processing Assay (Generalized)

This assay evaluates the ability of a compound to inhibit the farnesylation of H-Ras in a cellular context.

-

Principle: Cells are engineered to overexpress H-Ras. The farnesylated (processed) form of H-Ras migrates faster on an SDS-PAGE gel than the unprocessed form. Inhibition of FTase leads to an accumulation of the slower-migrating, unprocessed H-Ras.

-

Materials:

-

Cell line overexpressing H-Ras (e.g., H-Ras-transformed NIH 3T3 cells)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody against H-Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate the H-Ras overexpressing cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-H-Ras primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands corresponding to processed and unprocessed H-Ras.

-

Quantify the band intensities to determine the IC50 for inhibition of H-Ras processing.

-

Cell Cycle Analysis by Flow Cytometry (Generalized)

This method is used to determine the proportion of cells in different phases of the cell cycle following treatment with a compound.

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Materials:

-

Cancer cell lines (e.g., A-549, Calu-1)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixative (e.g., 70% ethanol)

-

DNA staining solution (e.g., propidium iodide with RNase A)

-

Flow cytometer

-

-

Procedure:

-

Plate cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in the DNA staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Microtubule Immunostaining (Generalized)

This technique allows for the visualization of the microtubule network and mitotic spindle apparatus within cells.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin (a major component of microtubules) is used, followed by a fluorescently labeled secondary antibody. The DNA is counterstained with a fluorescent dye.

-

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Fixative (e.g., methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with bovine serum albumin)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with this compound or vehicle control.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade medium.

-

Visualize and capture images using a fluorescence microscope.

-

Preclinical Development: In Vivo Data (General Considerations)

-

Efficacy in Tumor Xenografts: FTIs have demonstrated the ability to inhibit the growth of human tumor xenografts in immunocompromised mice, particularly those with Ras mutations.

-

Combination Therapies: The efficacy of FTIs is often enhanced when used in combination with cytotoxic chemotherapy agents or other targeted therapies.

-

Pharmacokinetics: The pharmacokinetic properties of FTIs can vary significantly between different chemical scaffolds. Oral bioavailability is a key objective in the development of these compounds.

-

Toxicology: Common dose-limiting toxicities observed with FTIs in preclinical models include myelosuppression, gastrointestinal toxicity, and neurotoxicity.

Clinical Development

There is no publicly available information regarding the progression of this compound into human clinical trials. While the initial preclinical data were promising, the development of many FTIs was halted due to a lack of significant clinical efficacy as single agents, particularly in tumors with K-Ras mutations, and the emergence of alternative targeted therapies.

Conclusion

This compound is a potent and selective farnesyltransferase inhibitor that demonstrated significant in vitro activity against H-Ras-transformed cells and a distinct mechanism of action involving the disruption of mitotic spindle formation. While the initial preclinical profile was promising, the lack of publicly available in vivo and clinical data suggests that its development may not have progressed to later stages. Nevertheless, the study of this compound and other farnesyltransferase inhibitors has provided valuable insights into the complexities of Ras signaling and the challenges of targeting this critical oncogenic pathway. The information presented in this whitepaper serves as a technical resource for researchers interested in the historical context and biological activities of this class of compounds.

References

- 1. The farnesyltransferase inhibitor, this compound, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The Farnesyltransferase Inhibitor, this compound, Blocks Bipolar Spindle Formation and Chromosome Alignment and Causes Prometaphase Accumulation during Mitosis of Human Lung Cancer Cells* | Semantic Scholar [semanticscholar.org]

FTI-2153: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras superfamily of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and its impact on cellular processes. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic molecule designed to mimic the C-terminal CAAX motif of FTase substrates, thereby competitively inhibiting the enzyme.

Chemical Structure:

-

IUPAC Name: Methyl (2S)-2-[[4-[[[(1H-imidazol-4-yl)methyl]amino]methyl]benzoyl]amino]-4-(methylthio)butanoate

-

CAS Number: 344900-92-1

-

Molecular Formula: C₂₅H₃₀N₄O₃S

-

SMILES: CSCC--INVALID-LINK--NC(C1=CC=C(CNCC2=CN=CN2)C=C1C3=CC=CC=C3C)=O

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 466.60 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in DMSO (90 mg/mL with heating) | [1] |

| Storage Stability | Store at -20°C under nitrogen for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits high potency and selectivity in inhibiting FTase, which translates to significant effects on cellular signaling and function.

Inhibition of Farnesyltransferase and Ras Processing

This compound is a highly potent inhibitor of farnesyltransferase, with an IC₅₀ value of 1.4 nM.[2] This inhibition directly prevents the farnesylation of proteins containing a C-terminal CAAX box. A key target of FTase is the Ras protein. By blocking the farnesylation of H-Ras, this compound prevents its attachment to the plasma membrane, a prerequisite for its activation and downstream signaling. This compound is over 3000-fold more potent at blocking H-Ras processing (IC₅₀ = 10 nM) than Rap1A processing, demonstrating its selectivity.[2]

Quantitative Biological Data:

| Parameter | Value | Target/System | Reference |

| IC₅₀ (FTase) | 1.4 nM | Farnesyltransferase | [2] |

| IC₅₀ (H-Ras Processing) | 10 nM | Whole cells | [2][3] |

| IC₅₀ (Cell Growth, H-Ras transformed NIH 3T3) | 0.3 µM | H-Ras transformed NIH 3T3 cells | [3] |

| IC₅₀ (Cell Growth, parental NIH 3T3) | 10 µM | NIH 3T3 cells | [3] |

Impact on Cell Cycle and Mitosis

A significant and well-documented effect of this compound is its ability to induce cell cycle arrest in mitosis. Specifically, treatment with this compound leads to an accumulation of cells in prometaphase.[4] This is a consequence of the inhibition of bipolar spindle formation.[4] Instead of a normal bipolar spindle, cells treated with this compound form monoasteral spindles, with chromosomes often arranged in a ring-like or rosette morphology.[3] This disruption of the mitotic spindle prevents proper chromosome alignment at the metaphase plate, ultimately leading to mitotic arrest and, in some cases, apoptosis.

Signaling Pathways Affected

The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK pathway. By preventing Ras farnesylation and membrane localization, this compound effectively blocks the activation of this critical pro-proliferative and pro-survival pathway.

Furthermore, studies have implicated the small GTPase RhoB as another critical target in the cellular response to farnesyltransferase inhibitors. FTI treatment leads to an increase in the geranylgeranylated form of RhoB, which has been shown to be essential for the pro-apoptotic and anti-neoplastic effects of these inhibitors.[5][6][7]

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay

This protocol is a general guideline for a fluorescence-based assay to measure the inhibitory activity of compounds like this compound on farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the FTase enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically over a set period (e.g., 60 minutes) or at a fixed endpoint.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.[8][9][10]

Immunofluorescence Staining of Microtubules

This protocol describes the visualization of the mitotic spindle in cells treated with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution.

-

Wash the cells with PBS and then permeabilize with the permeabilization buffer.

-

Wash the cells with PBS and block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule structures and nuclear morphology using a fluorescence microscope.[11][12][13][14]

Conclusion

This compound is a valuable research tool for studying the roles of farnesyltransferase and farnesylated proteins in cellular processes. Its high potency and selectivity make it a powerful inhibitor of the Ras signaling pathway and a potent inducer of mitotic arrest. The detailed information and protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and other farnesyltransferase inhibitors in oncology and other disease areas.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RhoB controls Akt trafficking and stage-specific survival of endothelial cells during vascular development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] The Farnesyltransferase Inhibitor, this compound, Blocks Bipolar Spindle Formation and Chromosome Alignment and Causes Prometaphase Accumulation during Mitosis of Human Lung Cancer Cells* | Semantic Scholar [semanticscholar.org]

- 5. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic response to farnesyltransferase inhibitors: proapoptotic targets of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geranylgeranylated RhoB mediates suppression of human tumor cell growth by farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 14. policycommons.net [policycommons.net]

The Impact of FTI-2153 on Cell Cycle Progression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents designed to disrupt cellular signaling pathways critical for tumor growth and survival. FTI-2153, a potent and highly selective non-thiol peptidomimetic inhibitor of farnesyltransferase (FTase), has demonstrated significant effects on cell cycle progression in various cancer cell lines. This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts the cell cycle, with a focus on its role in inducing mitotic arrest. We consolidate quantitative data from key studies, present detailed experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Key regulatory proteins, including small GTPases like Ras and Rho, require post-translational modifications such as farnesylation to become active and localize to the cell membrane where they execute their functions.[2][3] Farnesyltransferase (FTase) catalyzes the addition of a farnesyl group to a cysteine residue at the C-terminus of these proteins.[4] The initial rationale for developing FTIs was to inhibit the farnesylation of Ras proteins, which are frequently mutated and constitutively active in many cancers.[4][5] However, it is now understood that the anticancer effects of FTIs are not solely dependent on Ras inhibition but also involve the inhibition of other farnesylated proteins, such as RhoB.[4][6][7]

This compound has emerged as a valuable tool to probe the intricacies of farnesylation and its impact on cancer cell proliferation. This document synthesizes the current understanding of this compound's mechanism of action, with a particular focus on its profound effects on mitotic progression.

Quantitative Data on this compound's Biological Activity

The biological activity of this compound has been characterized through various quantitative assays, including enzyme inhibition, cell growth inhibition, and cell cycle analysis. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | In vitro enzyme assay | [4] |

| H-Ras Processing | 10 nM | In vitro assay | [4] |

Table 2: Growth Inhibition of Cancer Cell Lines by this compound (15 µM)

| Cell Line | Cancer Type | % Growth Inhibition | Reference |

| T-24 | Bladder Cancer | 38% | [4] |

| Calu-1 | Lung Cancer | 36% | [4] |

| A-549 | Lung Cancer | 25% | [4] |

| OVCAR3 | Ovarian Cancer | 22% | [4] |

| HT-1080 | Fibrosarcoma | 13% | [4] |

Table 3: Effect of this compound on Mitotic Phase Distribution in HT1080 Cells

| Mitotic Phase | Control Cells | This compound Treated Cells | Reference |

| Prometaphase | 5% | 55% | MedChemExpress |

| Telophase/Cytokinesis | 85% | 35% | MedChemExpress |

Core Mechanism of Action: Induction of Mitotic Arrest

A primary mechanism by which this compound exerts its anticancer effects is through the induction of a potent mitotic arrest.[8][9] Studies in human lung cancer cell lines, A-549 and Calu-1, have shown that treatment with this compound leads to a significant accumulation of cells in the M-phase of the cell cycle.[8][10] This arrest is specifically in prometaphase, a critical stage where chromosomes align at the metaphase plate.[8]

The underlying cause of this prometaphase arrest is the inhibition of bipolar spindle formation.[8][9] In untreated cells, a bipolar spindle of microtubules is formed to ensure the proper segregation of chromosomes into two daughter cells. This compound treatment disrupts this process, leading to the formation of monoasteral spindles, where microtubules radiate from a single pole.[8] This defect in spindle formation prevents chromosomes from aligning correctly, triggering the spindle assembly checkpoint and halting cell cycle progression.[8]

Interestingly, the ability of this compound to induce mitotic arrest is not dependent on the mutation status of Ras or p53, suggesting a broader mechanism of action beyond simply targeting Ras signaling.[8] While the farnesylated centromeric proteins CENP-E and CENP-F are involved in mitotic progression, this compound does not appear to affect their localization to the kinetochores.[8]

Key Signaling Pathways Modulated by this compound

The effects of this compound on the cell cycle are mediated through the inhibition of farnesyltransferase and the subsequent disruption of downstream signaling pathways.

Farnesyltransferase Inhibition

The direct target of this compound is the enzyme farnesyltransferase. By inhibiting FTase, this compound prevents the farnesylation of a variety of proteins that are crucial for cell signaling and proliferation.

Figure 1: Inhibition of Farnesyltransferase by this compound.

Impact on Ras and Rho Signaling

While initially developed to target Ras, the effects of this compound are now known to be significantly mediated by the inhibition of other farnesylated proteins, particularly those of the Rho family. RhoB, a member of the Rho family of small GTPases, plays a crucial role in cell cycle regulation, apoptosis, and cytoskeletal organization.[6][7] Inhibition of RhoB farnesylation is a key event in the cellular response to FTIs. Interestingly, while farnesylation is inhibited, some Rho proteins can undergo alternative prenylation by geranylgeranyltransferase, leading to a switch in their downstream signaling and contributing to the anti-proliferative effects.[7] Furthermore, the interplay between Ras and Rho signaling pathways is complex, with Ras often influencing Rho activity.[3][11]

Figure 2: Impact of this compound on Ras and RhoB Signaling.

Downstream Effects on Mitotic Machinery

The disruption of RhoB farnesylation has downstream consequences on the regulation of the mitotic machinery. One critical target is Cyclin B1, a key regulatory protein for the G2/M transition and entry into mitosis. Studies have shown that FTI-induced apoptosis is dependent on the suppression of Cyclin B1 and its associated kinase, Cdk1, in a RhoB-dependent manner. This suppression is a critical step in the mechanism by which FTIs trigger cell death.

Figure 3: this compound's Downstream Effects on Mitotic Machinery.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on cell cycle progression.

Cell Culture and this compound Treatment

-

Cell Lines: Human lung adenocarcinoma (A-549), human lung carcinoma (Calu-1), and human fibrosarcoma (HT-1080) cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation and Treatment: this compound is dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 15 µM). Control cells are treated with an equivalent volume of the vehicle (DMSO). Treatment duration varies depending on the experiment, typically ranging from 24 to 48 hours.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation. Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed to preserve their cellular structure and DNA content. A common method is to resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and then incubating at -20°C for at least 2 hours.

-

Staining: Fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing a fluorescent DNA dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell. The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.

Figure 4: Experimental Workflow for Flow Cytometry.

Immunofluorescence Microscopy for Microtubule and DNA Visualization

-

Cell Seeding: Cells are grown on glass coverslips in petri dishes to allow for high-resolution imaging.

-

Fixation and Permeabilization: After treatment, cells on coverslips are fixed with a solution like 4% paraformaldehyde in PBS to preserve cellular structures. They are then permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibodies to access intracellular targets.

-

Immunostaining: The coverslips are incubated with a primary antibody that specifically recognizes α-tubulin, a major component of microtubules. After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added to detect the primary antibody.

-

DNA Staining: To visualize the chromosomes, the coverslips are incubated with a DNA-intercalating dye such as 4',6-diamidino-2-phenylindole (DAPI).

-

Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The resulting images reveal the organization of the microtubule spindle and the alignment of the chromosomes.

Western Blotting for Cell Cycle Regulatory Proteins

-

Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, Cdk1, β-actin as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands can be quantified using densitometry software to determine the relative protein expression levels.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of farnesylation in cell cycle control. Its ability to induce a potent prometaphase arrest by disrupting bipolar spindle formation highlights a critical dependency of cancer cells on farnesylated proteins for proper mitotic progression. The mechanism of action extends beyond Ras inhibition, with the modulation of RhoB signaling and the subsequent suppression of the Cyclin B1/Cdk1 complex emerging as key events. The detailed protocols and consolidated data presented in this guide provide a valuable resource for researchers aiming to further unravel the complex interplay between farnesylation, cell cycle regulation, and cancer, and to inform the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. sdstate.primo.exlibrisgroup.com [sdstate.primo.exlibrisgroup.com]

- 9. policycommons.net [policycommons.net]

- 10. [PDF] The Farnesyltransferase Inhibitor, this compound, Blocks Bipolar Spindle Formation and Chromosome Alignment and Causes Prometaphase Accumulation during Mitosis of Human Lung Cancer Cells* | Semantic Scholar [semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Preliminary Studies on FTI-2153 in Different Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that have shown significant preclinical activity. Among these, FTI-2153 has emerged as a potent and highly selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, including those in the Ras superfamily. This technical guide provides an in-depth overview of the preliminary studies on this compound across different cancer models, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound in various cancer cell lines.